Methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[10-[4-(dimethylamino)-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate
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Overview
Description
Altromycin B is a novel pluramycin-like antibiotic.
Scientific Research Applications
Synthesis and Characterization
- Methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[10-[4-(dimethylamino)-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate is involved in complex organic synthesis processes. For instance, studies like the synthesis and characterization of 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide exhibit the intricate steps involved in creating such compounds, which are often characterized by techniques like NMR, MS, and X-ray single crystal diffraction analysis (Chen, Ye, & Hu, 2012).
Chemical Reactions and Novel Compounds
- The compound is part of the chromene family and participates in various chemical reactions to produce novel compounds. For example, the reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with different amines leads to the creation of new cyclic phosphonic analogs of chromone, illustrating the versatility and reactivity of these types of compounds (Elż & Slawomir, 1999).
Antibacterial Activity
- Some derivatives of this compound have been synthesized and evaluated for their antibacterial activity. A study on the one-pot and solvent-free synthesis of 3-(9-hydroxy-3-methoxy-7-aryl-6,7,9,10-tetrahydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9-yl)-2H-chromen-2-ones demonstrated significant antibacterial activities against various bacterial strains (Velpula et al., 2015). Additionally, the antibacterial effects of synthesized derivatives of 4-hydroxy-chromen-2-one, which share a similar chemical structure, indicate potential applications in combating bacterial infections (Behrami & Dobroshi, 2019).
Cytotoxicity and Antioxidant Properties
- The compound's derivatives are also explored for their cytotoxic effects and antioxidant properties. For instance, research on the cytotoxic effects and alkylating properties of coumarin derivatives, which are structurally related, highlights the potential use of these compounds in cancer research and therapy (Budzisz et al., 2003). Additionally, investigations into the antioxidant properties of new 4-hydroxycoumarin derivatives indicate their potential utility in combating oxidative stress-related disorders (Stanchev et al., 2009).
properties
CAS RN |
128461-00-7 |
---|---|
Product Name |
Methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[10-[4-(dimethylamino)-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate |
Molecular Formula |
C47H59NO18 |
Molecular Weight |
926 g/mol |
IUPAC Name |
methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[10-[4-(dimethylamino)-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate |
InChI |
InChI=1S/C47H59NO18/c1-18-34(50)27(58-9)16-30(62-18)65-42-20(3)61-28(17-45(42,5)48(7)8)22-12-13-23-31(37(22)53)38(54)32-24(36(23)52)14-25(33-26(49)15-29(64-40(32)33)46(6)21(4)66-46)47(57,44(56)60-11)43-39(55)41(59-10)35(51)19(2)63-43/h12-15,18-21,27-28,30,34-35,39,41-43,50-51,53,55,57H,16-17H2,1-11H3 |
InChI Key |
FAGGWQMBDCZCOI-UXNUIUAQSA-N |
SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2(C)N(C)C)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)C(C8C(C(C(C(O8)C)O)OC)O)(C(=O)OC)O)O)C)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2(C)N(C)C)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)C(C8C(C(C(C(O8)C)O)OC)O)(C(=O)OC)O)O)C)OC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Altromycin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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